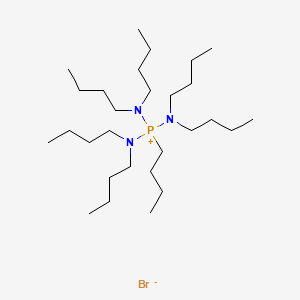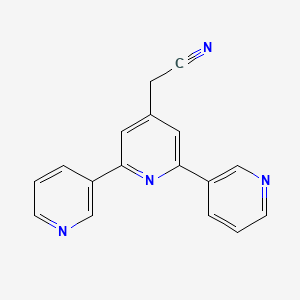
2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile is a complex organic compound featuring a unique structure with multiple pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile typically involves the use of pyridine derivatives and acetonitrile as starting materials. One common method involves the reaction of 2,6-dipyridin-3-ylpyridine with acetonitrile under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and scalability .
化学反応の分析
Types of Reactions
2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or other reduced derivatives .
科学的研究の応用
2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile has several scientific research applications:
作用機序
The mechanism of action of 2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its biological activities, including antifibrotic and antimicrobial properties.
4-(2,6-Dipyridin-4-yl)pyridin-4-yl)benzonitrile: Used in coordination chemistry and materials science.
Uniqueness
2-(2,6-Dipyridin-3-ylpyridin-4-yl)acetonitrile is unique due to its specific structure, which allows it to form stable complexes with metals and exhibit distinct biological activities. Its versatility in various applications makes it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C17H12N4 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
2-(2,6-dipyridin-3-ylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C17H12N4/c18-6-5-13-9-16(14-3-1-7-19-11-14)21-17(10-13)15-4-2-8-20-12-15/h1-4,7-12H,5H2 |
InChIキー |
CRCDFPBNPAWRCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=N2)C3=CN=CC=C3)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)

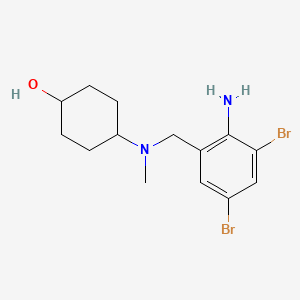
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
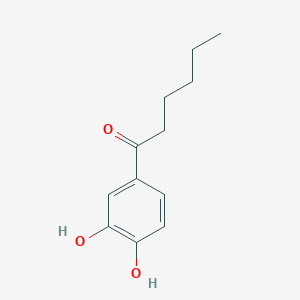
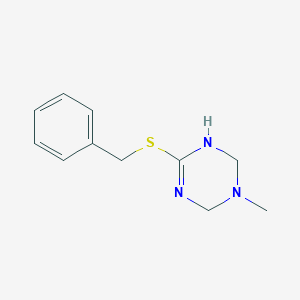
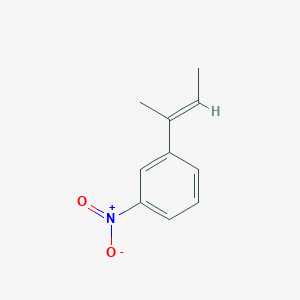
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

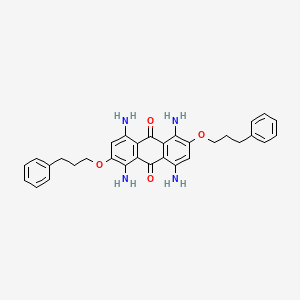
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
